1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
Description
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Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O2/c1-5-31-23-9-7-6-8-21(23)26-24(30)25-18-22(29-16-14-28(4)15-17-29)19-10-12-20(13-11-19)27(2)3/h6-13,22H,5,14-18H2,1-4H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDMWXCMWQYSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes:
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
The structure features a urea moiety linked to a piperazine ring and aromatic systems, which are crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant growth inhibition in various cancer cell lines. A notable study reported an average growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines . The compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation, particularly CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .
Table 1: Inhibition Efficacy Against Cancer Cell Lines
| Cell Line | GI% (%) | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 0.23 |
| NCI-H460 (Lung) | 66.12 | 0.45 |
| ACHN (Renal) | 66.02 | 0.89 |
| RFX 393 (Renal) | 84.17 | 11.70 |
The compound's anticancer activity is primarily attributed to its ability to inhibit the activity of cyclin-dependent kinases (CDKs). By interfering with CDK2 and TRKA pathways, it induces cell cycle arrest and promotes apoptosis in cancer cells:
- Cell Cycle Arrest : Treated cells showed increased populations in the G0–G1 phase, indicating halted progression towards mitosis.
- Apoptosis Induction : The compound has been linked to increased markers of apoptosis, suggesting that it triggers programmed cell death mechanisms.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence suggesting neuropharmacological effects of this compound. Its dimethylamino group may enhance central nervous system penetration, potentially offering therapeutic benefits in treating neurological disorders.
Case Studies
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Case Study on Lung Carcinoma :
- A study involving HOP-92 lung carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, supporting its use as a potential therapeutic agent for lung cancer.
-
Renal Carcinoma Evaluation :
- In vitro tests on renal carcinoma cell line RFX 393 revealed that the compound exhibited higher cytotoxicity compared to standard reference drugs, indicating its potential as a more effective treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
